Cas no 1179473-63-2 (6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide)

6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound featuring a fused triazolo-thiadiazine core, which is of interest in medicinal and materials chemistry due to its structural complexity and potential bioactivity. The hydrobromide salt form enhances solubility and stability, making it suitable for further derivatization or formulation studies. Its aromatic substituents (4-methylphenyl and phenyl groups) contribute to π-π stacking interactions, which may influence binding affinity in biological systems. This compound is primarily utilized in research applications, particularly as a scaffold for developing pharmacologically active molecules or as a reference standard in analytical studies. Its synthesis and characterization are well-documented, ensuring reproducibility for experimental use.
6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide structure
1179473-63-2 structure
Product Name:6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
CAS No:1179473-63-2
MF:C17H15BrN4S
MW:387.296800851822
CID:5472459
PubChem ID:16823002
Update Time:2025-08-03

6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • F2651-0002
    • 6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
    • AKOS016353693
    • 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
    • 6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
    • 1179473-63-2
    • Inchi: 1S/C17H14N4S.BrH/c1-12-7-9-13(10-8-12)15-11-22-17-19-18-16(21(17)20-15)14-5-3-2-4-6-14;/h2-10H,11H2,1H3;1H
    • InChI Key: FDBRWHTWJGDYEK-UHFFFAOYSA-N
    • SMILES: Br.S1C2=NN=C(C3C=CC=CC=3)N2N=C(C2C=CC(C)=CC=2)C1

Computed Properties

  • Exact Mass: 386.02008g/mol
  • Monoisotopic Mass: 386.02008g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 413
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.4Ų

6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide Pricemore >>

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Additional information on 6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Research Brief on 6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide (CAS: 1179473-63-2)

In recent years, the compound 6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide (CAS: 1179473-63-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.

The compound belongs to the class of triazolothiadiazine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Recent studies have focused on optimizing the synthesis of 6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide to improve yield and purity, as well as to explore its mechanism of action at the molecular level.

One of the key advancements in this area is the development of novel synthetic routes that allow for the efficient production of the compound with high enantiomeric purity. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to characterize the compound and confirm its structural integrity. Additionally, computational modeling studies have provided insights into the compound's binding affinity for specific biological targets, such as kinases and G-protein-coupled receptors.

Pharmacological evaluations have revealed that 6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide exhibits promising activity against a range of cancer cell lines, including those resistant to conventional chemotherapy. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation, suggesting its potential as a lead compound for anticancer drug development. Furthermore, preliminary in vivo studies have shown favorable pharmacokinetic profiles and low toxicity, warranting further investigation in preclinical models.

Beyond its anticancer properties, recent research has also explored the compound's potential in treating infectious diseases. Its antimicrobial activity against drug-resistant bacterial strains has been documented, highlighting its versatility as a therapeutic agent. However, challenges remain in optimizing its bioavailability and overcoming potential drug-drug interactions, which are critical for its transition to clinical trials.

In conclusion, 6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide represents a promising candidate for further drug development. Its multifaceted biological activities and improved synthetic accessibility make it a valuable subject of ongoing research. Future studies should focus on elucidating its precise mechanisms of action, conducting comprehensive toxicity assessments, and exploring its potential in combination therapies. The continued exploration of this compound may pave the way for novel treatments in oncology and infectious diseases.

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